Bto-1

Description

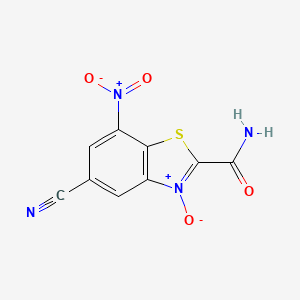

The exact mass of the compound 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRBAXZAJBBIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429520 | |

| Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40647-02-7 | |

| Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BTO-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BTO-1: An In-depth Technical Guide to a Polo-like Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. BTO-1 is a cell-permeable benzothiazolo-N-oxide compound that has been identified as an inhibitor of PLK1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological effects, and relevant experimental protocols. All quantitative data is presented in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Polo-like Kinase 1 (PLK1)

The Polo-like kinase (PLK) family of serine/threonine kinases plays a pivotal role in the regulation of the cell cycle.[1][2] PLK1, the most extensively studied member of this family, is a key orchestrator of mitosis, with functions spanning from mitotic entry to cytokinesis.[1][3] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.

PLK1 is involved in several critical mitotic events, including:

-

Centrosome maturation and separation: Ensuring the formation of a bipolar spindle.[3]

-

Spindle assembly checkpoint: Monitoring proper chromosome attachment to the spindle.

-

Activation of the anaphase-promoting complex/cyclosome (APC/C): Triggering the separation of sister chromatids.

-

Cytokinesis: The final step of cell division.

Due to its essential role in cell division, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis.[3][4][5] This dependency of cancer cells on PLK1 for survival and proliferation makes it an attractive target for the development of novel anticancer therapies.[4]

This compound: A PLK1 Inhibitor

This compound, also known as 5-Cyano-7-nitro-2-(benzothiazolo-N-oxide)-carboxamide, is a small molecule inhibitor of PLK1. It is a cell-permeable compound that targets the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PLK1. By binding to the ATP-binding pocket of the PLK1 kinase domain, this compound prevents the binding of ATP, which is essential for the phosphorylation of PLK1 substrates. This inhibition of PLK1's kinase activity disrupts the downstream signaling pathways that are critical for mitotic progression.

Biological Effects

Inhibition of PLK1 by this compound leads to a cascade of cellular events consistent with the disruption of mitosis. The primary biological effects observed upon treatment with this compound include:

-

Mitotic Arrest: Cells are unable to progress through mitosis and arrest, typically in prometaphase.

-

Formation of Monopolar Spindles: Inhibition of PLK1 disrupts centrosome maturation and separation, leading to the formation of abnormal monopolar spindles.

-

Reduced γ-tubulin at Centrosomes: this compound treatment has been shown to decrease the localization of γ-tubulin, a key component of the centrosome, to the spindle poles.

-

Inhibition of Substrate Phosphorylation: this compound suppresses the phosphorylation of cellular PLK1 substrates, such as Cdc25C.

-

Blockade of RhoA Signaling: PLK1 is known to be involved in the regulation of the RhoA signaling pathway, which is essential for the assembly of the contractile ring during cytokinesis. This compound-mediated inhibition of PLK1 leads to a blockage of RhoA and its downstream effectors.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell-Free/Cell-Based | Source |

| IC50 (PLK1 Kinase Activity) | 8.0 µM | Cell-Free | [6] |

| Inhibition of Cdc25C Phosphorylation | 75% inhibition at 6.3 µM | Cell-Based (PTK cells) | [6] |

Signaling Pathways and Experimental Workflows

PLK1 Signaling Pathway in Mitotic Entry

PLK1 plays a crucial role in the G2/M transition by activating the Cdc25C phosphatase, which in turn activates the master mitotic kinase, CDK1-Cyclin B1.

Caption: PLK1-mediated activation of Cdc25C leading to mitotic entry.

PLK1 and RhoA Signaling in Cytokinesis

PLK1 is also implicated in the regulation of the RhoA pathway, which is essential for the formation of the contractile ring during cytokinesis.

Caption: PLK1's role in the RhoA signaling pathway during cytokinesis.

General Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the preclinical evaluation of a PLK1 inhibitor like this compound.

Caption: A generalized experimental workflow for the evaluation of this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize PLK1 inhibitors like this compound.

In Vitro PLK1 Kinase Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of PLK1 kinase activity in a cell-free system.

Materials:

-

Recombinant human PLK1 enzyme

-

PLK1 substrate (e.g., casein or a specific peptide substrate)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of recombinant PLK1 enzyme solution to each well.

-

Add 2 µL of a mixture of the PLK1 substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near its Km for PLK1.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Immunofluorescence Staining for Mitotic Phenotypes

Objective: To visualize the effects of this compound on the mitotic spindle and centrosomes.

Materials:

-

Cancer cell line grown on glass coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)

-

Fluorescently labeled secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488, goat anti-rabbit IgG-Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Treat cells grown on coverslips with this compound at a desired concentration for a specified time (e.g., 24 hours).

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images to analyze the mitotic spindle morphology and centrosome integrity.

Conclusion

This compound is a valuable research tool for studying the cellular functions of PLK1. Its ability to inhibit PLK1 kinase activity and induce mitotic arrest makes it a useful probe for dissecting the complex processes of cell division. While the currently available public data on this compound is limited, the experimental protocols and background information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of PLK1 inhibition. Further studies are warranted to fully characterize the pharmacological profile of this compound and to evaluate its potential as an anticancer agent.

References

- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 2. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polo-like kinase 5 | Sigma-Aldrich [merckmillipore.com]

BTO-1: An In-depth Technical Guide to its Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTO-1 is a cell-permeable benzothiazole-N-oxide compound that has been identified as an inhibitor of Polo-like kinase 1 (Plk1). This document provides a comprehensive technical overview of the cellular targets of this compound, its mechanism of action, and its effects on cellular processes. It is intended to serve as a resource for researchers in oncology, cell biology, and drug development. This guide details the quantitative data available for this compound's interaction with its primary target, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways involved.

Core Cellular Target: Polo-like Kinase 1 (Plk1)

The primary cellular target of this compound is Polo-like kinase 1 (Plk1) , a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Plk1 is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Due to its essential role in cell division and its frequent overexpression in various human cancers, Plk1 is a validated and attractive target for anticancer drug development.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Plk1. It targets the ATP-binding pocket of the kinase domain of Plk1, thereby preventing the phosphorylation of its downstream substrates. This inhibition of Plk1's catalytic activity leads to disruptions in the mitotic process, ultimately causing cell cycle arrest and, in many cases, apoptosis.

Quantitative Data: Kinase Inhibition

The following table summarizes the known quantitative data for the inhibitory activity of this compound against its primary target.

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | Plk1 | Cell-free kinase assay | 8.0 |

Cellular Effects of this compound

Inhibition of Plk1 by this compound leads to a cascade of cellular events, primarily centered around the disruption of mitosis.

Disruption of the Plk1 Signaling Pathway

Plk1 is a key regulator of the G2/M transition and mitotic progression. One of its critical functions is the phosphorylation and activation of the phosphatase Cdc25C. Activated Cdc25C, in turn, removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1), leading to the activation of the Cdk1/Cyclin B complex, which is the master regulator of entry into mitosis. By inhibiting Plk1, this compound prevents the activation of Cdc25C, leading to the accumulation of inactive, phosphorylated Cdk1 and a subsequent block in the G2/M transition.

Mitotic Arrest and Apoptosis

The disruption of the Plk1 signaling pathway by this compound results in a failure of proper mitotic progression, leading to mitotic arrest . Cells arrested in mitosis with compromised spindle checkpoints are prone to undergo apoptosis. The cellular effects of this compound include the suppression of phosphorylation of the cellular Plk1 substrate Cdc25C in rat kangaroo kidney (PtK2) cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other Plk1 inhibitors.

In Vitro Plk1 Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against Plk1.

Materials:

-

Recombinant human Plk1 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Substrate peptide (e.g., a synthetic peptide derived from a known Plk1 substrate like casein)

-

[γ-32P]ATP

-

ATP solution

-

This compound or other test compounds dissolved in DMSO

-

Phosphocellulose paper

-

Phosphoric acid wash solution (e.g., 0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the substrate peptide, and the Plk1 enzyme.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radioactive ATP.

-

Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with the phosphoric acid wash solution to remove unincorporated [γ-32P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cdc25C Phosphorylation Assay (Western Blot)

This protocol is used to assess the effect of this compound on the phosphorylation of the Plk1 substrate, Cdc25C, in a cellular context.

Materials:

-

Cell line (e.g., HeLa, U2OS, or PtK2)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Cdc25C (e.g., at Ser198) and anti-total-Cdc25C

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified period.

-

Lyse the cells using lysis buffer and collect the total protein.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Cdc25C overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Cdc25C or a loading control protein like β-actin.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (and a DMSO control).

-

Incubate the cells for a desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Visualizations

This compound Mechanism of Action Workflow

Unraveling a Misnomer: A Technical Guide to Polo-Like Kinase Inhibition by BTO-1 and the Tumor Suppressor TOB1 Signaling Network

A Note on Terminology: An extensive review of scientific literature indicates that a "BTO-1 signaling pathway" is not an established or recognized term. The query likely refers to one of two distinct but related areas of cell signaling research: the effects of the chemical compound This compound , a Polo-like kinase inhibitor, or the signaling pathways involving the TOB1 (Transducer of ERBB2, 1) protein. This guide will provide an in-depth technical overview of both possibilities to address the presumed scientific interest of the user.

Part 1: this compound as a Chemical Inhibitor of Polo-Like Kinase (Plk) Signaling

This compound is a chemical compound identified as an inhibitor of Polo-like kinases (Plks).[1][2][3] Plks are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, particularly during mitosis. The inhibition of Plks by compounds like this compound has significant effects on cell division and is an area of interest in cancer research.

The Polo-Like Kinase (Plk) Signaling Cascade

Polo-like kinases, particularly Plk1, are master regulators of mitosis. Their activity is tightly controlled throughout the cell cycle, peaking during M-phase. Plk1 is involved in multiple mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.

A simplified representation of the Plk1 activation and its role in the cell cycle is depicted below. This compound, as a Plk inhibitor, would disrupt these processes.

Quantitative Data on this compound Inhibition

Experimental data demonstrates the effects of this compound on cellular processes.

| Cell Line | This compound Concentration | Duration of Treatment | Observed Effect | Reference |

| U20S cells | 50 µM | 4 hours | Increased fraction of mitotic cells with monopolar spindles. | [1] |

| PTK cells | 20 µM | 1 hour | Dose-dependent reduction in phospho-Cdc25C. | [1] |

| PTK cells | 25 µM | 1 hour | Approximately 20% reduction in H3 phosphorylation. | [1] |

| HeLa cells | Not specified | Not specified | Blockage of Rho and Rho-GEF recruitment, essential for contractile ring assembly. | [1] |

Experimental Protocols

Immunofluorescence Staining for Spindle Analysis (as applied to U20S cells):

-

Cell Culture and Treatment: U20S cells are cultured on coverslips to sub-confluency. The cells are then treated with 50 µM this compound or a vehicle control (e.g., DMSO) for 4 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against α-tubulin (for spindle visualization) and pericentrin (for centrosome visualization) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. DNA is counterstained with DAPI.

-

Microscopy: Coverslips are mounted on slides, and images are acquired using a fluorescence microscope. The percentage of mitotic cells with monopolar spindles is quantified.

Part 2: The TOB1 Tumor Suppressor Signaling Network

TOB1 (Transducer of ERBB2, 1) is a member of the Tob/BTG family of anti-proliferative proteins.[4] It functions as a tumor suppressor by regulating cell growth, proliferation, and other cellular processes.[5][6] TOB1 is involved in several key signaling pathways, notably the AKT/mTOR and ERK pathways.

TOB1 in the AKT/mTOR Signaling Pathway

Recent studies have shown that TOB1 can induce autophagy in gastric cancer cells by suppressing the AKT/mTOR signaling pathway.[7] TOB1 overexpression leads to a decrease in the phosphorylation of both AKT and mTOR, which are key components of this pro-survival pathway.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound = 98 HPLC, solid 40647-02-7 [sigmaaldrich.com]

- 3. This compound = 98 HPLC, solid 40647-02-7 [sigmaaldrich.com]

- 4. The role of antiproliferative gene Tob1 in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TOB1 - Wikipedia [en.wikipedia.org]

- 6. genecards.org [genecards.org]

- 7. Involvement of TOB1 on autophagy in gastric cancer AGS cells via decreasing the activation of AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of BTO-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of BTO-1, a synthetic triazole-conjugated benzoxazone scientifically known as 4-((5-benzyl-1H-1,2,3-triazol-3-yl)-methyl)-7-methoxy-2H-benzo[b][1][2]-oxazin-3(4H)-one. This compound has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC), by inducing a unique form of programmed cell death. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action: ROS-Mediated Autophagic Apoptosis

This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism that culminates in apoptosis, a form of programmed cell death. A key initiating event is the induction of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. This increase in ROS triggers a cascade of events, including the activation of the tumor suppressor protein p53.[1]

Activated p53, in turn, plays a crucial role in orchestrating the cellular response to this compound. It facilitates the conversion of LC3-I to LC3-II, a hallmark of autophagy, a cellular process involving the degradation of cellular components.[1] This autophagic process, however, does not appear to be a survival mechanism for the cancer cells. Instead, it is linked to the subsequent activation of the apoptotic cascade. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase-3, key events in the execution phase of apoptosis.[1] Inhibition of autophagy has been shown to reverse the apoptotic effects of this compound, highlighting the critical role of this process in its anti-cancer activity.[1]

Quantitative Data on Biological Activity

The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound Analogues in A549 Lung Cancer Cells

| Compound | IC50 (μM) |

| 14b | 7.59 ± 0.31 |

| 14c | 18.52 ± 0.59 |

Note: IC50 values for the specific this compound compound are not publicly available in the reviewed literature. The data presented is for closely related 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles, demonstrating the potential potency of this class of compounds.[3]

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction |

| This compound | 1 mg/kg | Subcutaneous | Statistically significant reduction compared to control |

| Control (PBS) | - | Subcutaneous | - |

Note: While the study demonstrated a significant suppression of tumor growth, specific quantitative data on tumor volume over time was not available in a tabular format in the reviewed literature.[4]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Human non-small cell lung cancer cell lines (e.g., A549)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins involved in the this compound signaling pathway.

Materials:

-

A549 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-LC3, anti-PARP, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat A549 cells with this compound at various concentrations and for different time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

A549 cells

-

Matrigel

-

This compound solution (for injection)

-

Phosphate-buffered saline (PBS)

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound (e.g., 1 mg/kg) subcutaneously to the treatment group at regular intervals (e.g., every 3-4 days). Administer an equal volume of the vehicle (e.g., PBS) to the control group.

-

Tumor Volume and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Calculate the tumor volume using the formula: (length x width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows associated with the biological activity of this compound.

References

An In-depth Technical Guide to BTO-1: A Potent Inhibitor of Polo-Like Kinase 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTO-1, with the chemical name 5-Cyano-7-nitro-2-(benzothiazolo-N-oxide)-carboxamide, is a significant small molecule inhibitor targeting Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide array of human cancers, making it a prime target for anticancer therapeutic strategies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, in vitro kinase assays, and cell-based viability assays are provided, alongside a visual representation of the Plk1 signaling pathway to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a benzothiazole derivative with a distinct N-oxide functional group. Its chemical structure is characterized by a cyano and a nitro group attached to the benzothiazole ring system, which contribute to its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-Cyano-7-nitro-2-(benzothiazolo-N-oxide)-carboxamide | N/A |

| Synonyms | This compound | [1] |

| CAS Number | 40647-02-7 | N/A |

| Molecular Formula | C₉H₄N₄O₄S | [1] |

| Molecular Weight | 264.22 g/mol | [1] |

| SMILES | C1=C(C=C(C2=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C#N | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO. For in vivo formulations, a common method involves dissolving in DMSO, followed by dilution with PEG300, Tween 80, and finally water. Alternatively, a mixture of DMSO and corn oil can be used. | [1] |

| Storage | Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. | [1] |

Pharmacological Properties and Mechanism of Action

This compound functions as a potent and selective inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. The overexpression of Plk1 is frequently observed in cancerous tissues and is often associated with poor prognosis.

By inhibiting Plk1, this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells. This targeted approach makes this compound a promising candidate for cancer therapy, with the potential for greater efficacy and reduced side effects compared to traditional chemotherapy. The specific half-maximal inhibitory concentration (IC50) of this compound against Plk1 is a critical parameter for its characterization, though a precise publicly available value is not readily found in the searched literature. However, other potent Plk1 inhibitors exhibit IC50 values in the low nanomolar range. For instance, the Plk1 inhibitor BI6727 (volasertib) has an IC50 of 0.87 nM in cell-free assays[2].

Plk1 Signaling Pathway

The Polo-like kinase 1 (Plk1) signaling pathway is a complex network of protein interactions that governs the progression of the cell cycle, particularly during mitosis. Understanding this pathway is crucial for elucidating the mechanism of action of Plk1 inhibitors like this compound.

At the onset of mitosis, Plk1 is activated and subsequently phosphorylates a multitude of downstream substrates. These phosphorylation events are critical for the proper execution of mitotic processes. Key downstream targets of Plk1 include components of the centrosome, kinetochores, and the spindle midzone.

Experimental Protocols

Synthesis of 5-Cyano-7-nitro-2-(benzothiazolo-N-oxide)-carboxamide (this compound)

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general approach for the synthesis of similar benzothiazole-2-carboxamides can be inferred. The synthesis of related nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides has been described[3]. A plausible synthetic route could involve the cyclization of a substituted o-aminothiophenol derivative followed by functional group manipulations to introduce the cyano, nitro, and N-oxide moieties, and finally amidation to form the carboxamide. Researchers should refer to specialized organic synthesis literature for detailed procedures for analogous compounds.

In Vitro Plk1 Kinase Assay

This protocol is a general guideline for an in vitro kinase assay to determine the inhibitory activity of this compound against Plk1. Specific concentrations and incubation times may need to be optimized.

Materials:

-

Recombinant human Plk1 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[4]

-

Substrate (e.g., a generic kinase substrate like casein or a specific Plk1 peptide substrate)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive assays)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or other method for capturing phosphorylated substrate

-

Scintillation counter or luminescence plate reader (depending on the assay format)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the Plk1 enzyme, the substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

-

Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™ Kinase Assay), follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity[4].

-

Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.

Cell-Based Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol provides a general procedure for evaluating the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[5].

-

Add the solubilization solution to each well to dissolve the formazan crystals[5][6].

-

Measure the absorbance of the solution in each well at a wavelength of 570-590 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the concentration of this compound to determine the IC50 value.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapies targeting the Plk1 signaling pathway. Its ability to induce mitotic arrest and apoptosis in cancer cells highlights the therapeutic potential of Plk1 inhibition. This technical guide provides a foundational resource for researchers and drug development professionals interested in further investigating the chemical and biological properties of this compound. The provided experimental protocols offer a starting point for in vitro and cell-based characterization, while the visualization of the Plk1 pathway aids in understanding its mechanism of action. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. glpbio.com [glpbio.com]

- 2. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

BTO-1: A Technical Guide to a Multifaceted Anti-Cancer Agent

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the research applications of BTO-1 and the broader class of 1,2,4-benzotriazine 1,4-dioxide (BTO) compounds. The term "this compound" primarily refers to a specific inhibitor of Polo-like Kinase (Plk), a key regulator of the cell cycle and a promising target in oncology. Additionally, the acronym "BTO" is used for a class of hypoxia-selective cancer pro-drugs, with tirapazamine being a notable example. This guide will delve into the mechanism of action, experimental data, and relevant signaling pathways for both interpretations of "BTO" in cancer research.

This compound as a Polo-like Kinase (Plk) Inhibitor

Polo-like kinases (Plks) are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, including mitotic entry, spindle formation, and cytokinesis.[1] Dysregulation of Plk activity is frequently observed in various cancers, making them an attractive target for therapeutic intervention.[1] this compound is a small molecule inhibitor of Plk that has been utilized in cancer research to probe the function of these kinases and to assess their potential as therapeutic targets.[1][2]

Quantitative Data on this compound and Related Compounds

The following table summarizes quantitative data from preclinical studies involving this compound and the broader class of BTO pro-drugs. This data provides insights into their potency and efficacy in various cancer models.

| Compound/Agent | Target/Assay | Cell Line/Model | Key Quantitative Finding(s) | Reference(s) |

| This compound (Plk Inhibitor) | Tumor Growth Inhibition | A549 lung cancer xenograft in nude mice | Suppressed tumor growth at a dose of 1 mg/kg. | [3] |

| Tirapazamine (3-amino BTO) | Cytotoxicity | Various cancer cell lines | Hypoxia-selective cytotoxicity. | [4][5] |

| BTO Alkanoic Acids | pH and Anoxia Selectivity | SiHa and FaDu cells | Modest selectivity for both low pH (6.5 vs. 7.4) and anoxia. | [6] |

Mechanism of Action and Signaling Pathway of Plk1

Plk1, the most well-characterized member of the Plk family, is a master regulator of mitosis. Its activity is tightly controlled throughout the cell cycle. This compound, as a Plk1 inhibitor, disrupts these processes, leading to mitotic arrest and subsequent cell death in cancer cells.

The signaling pathway involving Plk1 is complex, with numerous upstream regulators and downstream substrates. A simplified representation of the Plk1 activation and its role in the G2/M transition is depicted below.

Experimental Protocols: Xenograft Tumor Growth Study

The following is a generalized protocol based on the study that investigated the effect of BTO on the growth of A549 xenograft tumors.[3]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a nude mouse xenograft model of human non-small cell lung cancer.

Materials:

-

A549 human lung carcinoma cells

-

Athymic nude mice (e.g., BALB/c nude)

-

Matrigel

-

This compound compound

-

Phosphate-buffered saline (PBS)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: A549 cells are cultured in appropriate media until they reach the desired confluence for injection.

-

Tumor Cell Implantation: A suspension of 1 x 10⁶ A549 cells mixed with Matrigel is injected subcutaneously into the dorsal flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., approximately 50 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

-

Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives subcutaneous injections of this compound (e.g., 1 mg/kg) every 3 or 4 days. The control group receives injections of the vehicle (PBS).

-

Data Collection: Tumor volumes and body weights of the mice are measured at regular intervals throughout the study (e.g., for 4 weeks).

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences.

-

Histopathological and Molecular Analysis: Resected tumors can be further analyzed by histopathology (e.g., H&E staining to observe apoptosis) and Western blotting to assess the levels of apoptosis and proliferation markers.[3]

1,2,4-Benzotriazine 1,4-Dioxides (BTOs) as Hypoxia-Selective Prodrugs

The acronym "BTO" also refers to the chemical class of 1,2,4-benzotriazine 1,4-dioxides. These are bioreductive prodrugs designed to be selectively activated in the hypoxic (low oxygen) environments commonly found in solid tumors.[4][5] Tirapazamine (TPZ) is a well-studied compound in this class and is also known as 3-amino BTO.[4][5]

Mechanism of Action of BTO Prodrugs

Under hypoxic conditions, BTOs undergo enzymatic reduction, typically by cytochrome P450 reductases, to form highly reactive radical species.[4][5] These radicals can induce various forms of DNA damage, leading to cancer cell death.[4][5] The selectivity of these agents for hypoxic cells spares normal, well-oxygenated tissues, potentially reducing systemic toxicity.

The workflow for the activation of BTO prodrugs in the tumor microenvironment is illustrated below.

Conclusion

The term "this compound" and the broader "BTO" acronym encompass at least two distinct but significant areas of cancer research. As a Polo-like Kinase inhibitor, this compound represents a targeted approach to disrupt cell cycle progression in cancer cells. The class of 1,2,4-benzotriazine 1,4-dioxide (BTO) prodrugs offers a strategy to exploit the unique metabolic features of the tumor microenvironment, specifically hypoxia. Both avenues of research hold promise for the development of novel anti-cancer therapies. This guide provides a foundational understanding of these compounds for professionals in the field of drug discovery and development. Further research into the specific molecular interactions, pharmacokinetics, and in vivo efficacy of these compounds will be crucial for their potential translation into clinical applications.

References

- 1. scbt.com [scbt.com]

- 2. CD163 molecule-like 1 | Sigma-Aldrich [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of radicals formed following enzymatic reduction of 3-substituted analogues of the hypoxia-selective cytotoxin 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BTO-1 In Vitro Kinase Assay: Application Notes and Protocols

Application Note

Introduction

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a pivotal role in regulating a vast array of cellular processes. The aberrant activity of these enzymes is frequently implicated in human diseases, particularly cancer, making them a primary focus for therapeutic intervention. BTO-1 is a Polo-like Kinase (Plk1) inhibitor. This document provides a comprehensive protocol for conducting an in vitro kinase assay for this compound, designed for researchers, scientists, and drug development professionals. The described assay facilitates the quantitative measurement of kinase activity and is optimized for the screening and characterization of potential kinase inhibitors.

Principle of the Assay

This protocol employs a luminescence-based kinase assay, which quantifies kinase activity by measuring the amount of adenosine triphosphate (ATP) remaining in the reaction solution after the kinase-catalyzed phosphorylation of a substrate. In this homogenous assay format, the kinase, its substrate, and ATP are incubated together. As the kinase transfers phosphate groups from ATP to the substrate, ATP is consumed. A proprietary detection reagent is then added to lyse the cells, stop the kinase reaction, and generate a luminescent signal proportional to the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity, as more ATP has been consumed. This method is highly sensitive, rapid, and amenable to high-throughput screening.

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound kinase assay, including kinetic parameters and the inhibitory activity of known compounds.

| Parameter | Value | Reference |

| Kinetic Parameters | ||

| Km for ATP | ~10-15 µM | |

| Km for Peptide Substrate | ~5-20 µM | |

| Inhibitor IC50 Values | ||

| This compound | 8.0 µM | [1] |

| Staurosporine | 3-20 nM | [2][3][4] |

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for the this compound in vitro kinase assay and a simplified representation of a generic kinase signaling pathway.

Caption: A generalized workflow for a luminescence-based in vitro kinase assay.

Caption: A simplified diagram of a typical kinase signaling cascade.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific kinase and substrate used.

Materials and Reagents

-

Kinase: Recombinant active Plk1 kinase.

-

Substrate: A suitable substrate for the kinase, such as a recombinant protein (e.g., Cdc25C) or a synthetic peptide.

-

Test Compound: this compound (Polo-like Kinase Inhibitor II).

-

ATP: 10 mM solution, store at -20°C.

-

Kinase Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, and 0.1% 2-mercaptoethanol.[5]

-

Luminescence-based ATP Detection Kit: (e.g., Kinase-Glo®, ADP-Glo™).

-

Assay Plates: White, opaque, flat-bottom 96- or 384-well plates suitable for luminescence measurements.

-

DMSO: For dissolving test compounds.

Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the test compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Reaction Setup:

-

Prepare a master mix containing the kinase in the 1X kinase assay buffer.

-

In a 384-well plate, add 5 µL of the diluted test compound or vehicle (buffer with DMSO) to the appropriate wells.

-

Add 5 µL of the kinase master mix to each well.

-

Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.[5]

-

-

Initiation of Kinase Reaction:

-

Prepare a 2X substrate/ATP solution in the kinase assay buffer. The final concentration should be at or near the Km values for both substrate and ATP to ensure assay sensitivity.

-

Start the reaction by adding 10 µL of the substrate/ATP solution to each well.[6]

-

Mix the plate gently.

-

-

Incubation:

-

Incubate the reaction plate at 30°C for 30 to 60 minutes.[5] The optimal incubation time should be determined empirically to ensure the reaction is within the linear range (typically <20% ATP consumption).

-

-

Signal Detection:

-

Equilibrate the ATP detection reagent to room temperature according to the manufacturer's instructions.

-

Add 20 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Data Analysis

-

Controls:

-

Positive Control (0% Inhibition): Reaction with kinase, substrate, ATP, and vehicle (DMSO). This represents maximum kinase activity.

-

Negative Control (100% Inhibition): Reaction with substrate, ATP, and vehicle, but without the kinase. This represents the background signal.

-

-

Calculation of Percent Inhibition:

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

References

Application Notes and Protocols for Utilizing Tob1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the tumor suppressor protein Tob1 (Transducer of ErbB2.1) in cell culture experiments. The protocols and data presented herein are intended to assist researchers in investigating the anti-proliferative, pro-apoptotic, and anti-metastatic effects of Tob1, particularly in the context of cancer research.

Introduction

Tob1 is a member of the Tob/BTG (B-cell translocation gene) family of anti-proliferative proteins. It is recognized as a critical tumor suppressor that is frequently inactivated in various cancers, including gastric, breast, and lung cancer.[1][2] Ectopic overexpression of Tob1 in cancer cell lines has been demonstrated to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress cell migration and invasion.[1][3] The primary mechanisms of Tob1's tumor-suppressive functions involve the modulation of key signaling pathways, including the activation of the Smad4 pathway and the inhibition of the β-catenin and AKT/mTOR signaling pathways.[1][2][4]

Data Presentation

The following tables summarize the quantitative effects of Tob1 modulation on various cellular processes in gastric cancer cell lines.

Table 1: Effect of Tob1 Overexpression on Cell Viability

| Cell Line | Transfection Construct | Transfection Amount (µg) | Incubation Time (h) | Change in Cell Viability (%) | Assay | Reference |

| MKN28 | myc-Tob1 | 2 | 24 | ↓ ~25% | WST | [5] |

| MKN28 | myc-Tob1 | 4 | 24 | ↓ ~40% | WST | [5] |

| AGS | myc-Tob1 | 2 | 24 | ↓ ~20% | WST | [5] |

| AGS | myc-Tob1 | 4 | 24 | ↓ ~35% | WST | [5] |

Table 2: Effect of Tob1 Knockdown on Cell Viability

| Cell Line | siRNA Construct | siRNA Concentration (nM) | Incubation Time (h) | Change in Cell Viability (%) | Assay | Reference |

| MKN1 | Tob1 siRNA | 25 | 48 | ↑ ~20% | WST | [5] |

| MKN1 | Tob1 siRNA | 50 | 48 | ↑ ~35% | WST | [5] |

| AGS | Tob1 siRNA | 25 | 48 | ↑ ~15% | WST | [5] |

| AGS | Tob1 siRNA | 50 | 48 | ↑ ~30% | WST | [5] |

Signaling Pathways Modulated by Tob1

Tob1 exerts its tumor-suppressive effects by influencing multiple intracellular signaling cascades. The diagrams below illustrate the key pathways affected by Tob1.

Caption: Tob1 signaling pathways involved in tumor suppression.

Experimental Protocols

The following are detailed protocols for key experiments to assess the function of Tob1 in cell culture.

Protocol 1: Overexpression of Tob1 using Plasmid Transfection

This protocol describes the transient transfection of a Tob1 expression plasmid into gastric cancer cells to study its effects on cellular processes.

Materials:

-

Gastric cancer cell lines (e.g., AGS, MKN28)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

myc-tagged Tob1 expression plasmid (e.g., pCMV-myc-Tob1)

-

Empty vector control plasmid (e.g., pCMV-myc)

-

Lipofectamine 2000 or similar transfection reagent

-

6-well plates

-

Opti-MEM I Reduced Serum Medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 4 µg of the myc-Tob1 plasmid or empty vector control into 250 µL of Opti-MEM.

-

In a separate tube, dilute 10 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Aspirate the growth medium from the cells and wash once with PBS.

-

Add 1.5 mL of fresh, serum-free medium to each well.

-

Add the 500 µL DNA-lipid complex dropwise to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, replace the transfection medium with 2 mL of complete growth medium.

-

Incubate the cells for 24-48 hours before proceeding with downstream assays (e.g., Western blotting, cell viability assay).

-

Caption: Workflow for Tob1 plasmid transfection.

Protocol 2: Cell Viability (WST-1) Assay

This protocol measures cell viability by assessing the metabolic activity of cells, which is a common method to evaluate the effect of Tob1 on cell proliferation.

Materials:

-

Transfected cells from Protocol 1

-

96-well plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: After 24 hours of transfection (from Protocol 1), trypsinize and seed 5 x 10^3 cells per well in a 96-well plate with 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a visible color change is observed.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the empty vector control.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect the expression levels of Tob1 and key proteins in the AKT/mTOR and β-catenin signaling pathways.

Materials:

-

Transfected cells from Protocol 1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-myc, anti-Tob1, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

After 48 hours of transfection, wash the cells with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well of a 6-well plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add the ECL substrate to the membrane and incubate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like GAPDH.

-

Caption: General workflow for Western blotting.

Conclusion

The protocols and data provided in these application notes offer a foundational framework for studying the tumor-suppressive functions of Tob1 in a cell culture setting. By utilizing these methods, researchers can further elucidate the molecular mechanisms of Tob1 action and explore its potential as a therapeutic target in cancer. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

References

- 1. Tob1 induces apoptosis and inhibits proliferation, migration and invasion of gastric cancer cells by activating Smad4 and inhibiting β‑catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tob1 induces apoptosis and inhibits proliferation, migration and ...: Ingenta Connect [ingentaconnect.com]

- 4. Involvement of TOB1 on autophagy in gastric cancer AGS cells via decreasing the activation of AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BTO-1 Application Notes and Protocols for Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTO-1 is a cell-permeable benzothiazolo-N-oxide compound that functions as a potent inhibitor of Polo-like kinase 1 (Plk1).[1][2] Plk1 is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers, making it a promising target for anti-cancer therapies. This compound targets the ATP-binding pocket of Plk1, leading to the disruption of mitotic progression and subsequent induction of apoptosis in cancer cells. These application notes provide detailed protocols for evaluating the efficacy of this compound in cancer cell lines, including methods for determining its cytotoxic effects, analyzing its impact on cell signaling pathways, and assessing its apoptosis-inducing capabilities.

Data Presentation

The inhibitory effect of this compound on Plk1 has been quantified in a cell-free kinase assay, demonstrating its direct enzymatic inhibition. Furthermore, its cellular activity has been confirmed by its ability to suppress the phosphorylation of a key Plk1 substrate.

| Assay Type | Target/Cell Line | IC50 / Inhibition | Reference |

| Cell-Free Kinase Assay | Plk1 | 8.0 µM | [1][2] |

| Cellular Assay | Rat kangaroo kidney-derived PTK cells | 75% inhibition of Cdc25C phosphorylation at 6.3 µM | [1][2] |

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the Polo-like kinase 1 (Plk1) signaling pathway, which is crucial for the G2/M transition and proper execution of mitosis. Inhibition of Plk1 by this compound leads to a cascade of events culminating in mitotic arrest and apoptosis. A key downstream target of Plk1 is the phosphatase Cdc25C. Plk1-mediated phosphorylation and activation of Cdc25C is a critical step for the activation of the Cyclin B1/CDK1 complex, which drives mitotic entry. By inhibiting Plk1, this compound prevents the activation of Cdc25C, leading to the accumulation of inactive Cyclin B1/CDK1 and subsequent cell cycle arrest in the G2/M phase. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (reconstituted in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. It is recommended to test a concentration range from 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol utilizes flow cytometry to quantify apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (reconstituted in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of Plk1 substrates and the expression of apoptosis-related proteins following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (reconstituted in DMSO)

-

6-well plates or larger culture dishes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Cdc25C, anti-Plk1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound at desired concentrations and time points.

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Disclaimer

These protocols are intended as a general guide. Optimal conditions, including cell seeding density, this compound concentration, and incubation times, may vary depending on the specific cancer cell line and experimental setup. It is recommended to perform preliminary experiments to determine the optimal conditions for your system. This compound is for research use only and is not for human or veterinary use. Handle with appropriate safety precautions.

References

BTO-1: Application Notes and Protocols for a Polo-like Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction